molecular formula C14H15N3O2 B11468787 4-(4-Methoxyphenyl)-1-methyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one

4-(4-Methoxyphenyl)-1-methyl-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11468787
M. Wt: 257.29 g/mol
InChI Key: WFZABIVSIRYVJS-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a methoxyphenyl group at the 4-position and a methyl group at the 1-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves a multi-step process. One common method involves the Friedlander condensation of 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde with reactive methylenes . This reaction is performed under mild conditions and yields the desired pyrazolopyridine derivatives in excellent yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The key steps involve the preparation of the starting materials, followed by the Friedlander condensation reaction. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and environmentally benign solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding reduced forms of the compound.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted pyrazolopyridine derivatives .

Scientific Research Applications

4-(4-Methoxyphenyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4-methoxyphenyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one lies in its specific structural features, such as the methoxyphenyl and methyl groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit microtubule polymerization and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

4-(4-methoxyphenyl)-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C14H15N3O2/c1-17-14-12(8-15-17)11(7-13(18)16-14)9-3-5-10(19-2)6-4-9/h3-6,8,11H,7H2,1-2H3,(H,16,18)

InChI Key

WFZABIVSIRYVJS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(CC(=O)N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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